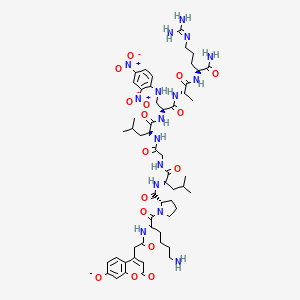

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

概要

説明

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ は、さまざまな生化学的アッセイで使用される蛍光性ペプチド基質です。この化合物は、細胞外マトリックス成分の分解に関与する酵素であるマトリックスメタロプロテイナーゼ(MMP)の研究において特に重要です。この化合物の構造により、蛍光共鳴エネルギー移動(FRET)アッセイの基質として使用することができ、酵素活性研究の貴重なツールとなっています。

準備方法

合成経路と反応条件

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ の合成には、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには通常、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が固体樹脂に結合されます。

脱保護: 次のアミノ酸を付加できるように、アミノ酸の保護基が除去されます。

カップリング: アミノ基で保護された次のアミノ酸が活性化され、成長中のペプチド鎖にカップリングされます。

繰り返し: 手順2と3を、目的のペプチド配列が得られるまで繰り返します。

切断と脱保護: 完成したペプチドは樹脂から切断され、すべての保護基が除去されます。

工業的生産方法

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ の工業的生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。高性能液体クロマトグラフィー(HPLC)の使用により、最終生成物の純度が保証されます。

化学反応の分析

Enzymatic Cleavage Reaction

Primary reaction mechanism : FS-6 undergoes site-specific hydrolysis catalyzed by MMPs at the Gly-Leu bond , producing two fragments:

-

Fluorescent fragment : Mca-Lys-Pro-Leu-Gly

-

Quenched fragment : Leu-Dap(Dnp)-Ala-Arg-NH₂

This cleavage separates the Mca fluorophore from the Dnp quencher, generating a measurable increase in fluorescence intensity at 405 nm (excitation: 328 nm) .

Key Parameters

| MMP Isoform | (s⁻¹) | (μM) | (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| MMP-13 | 5.9 | 5.2 | 1,135,000 | |

| MMP-14 | N/A | N/A | 393,000 | |

| MMP-1 | N/A | N/A | 757,000 |

Optimal reaction conditions :

-

pH : 7.4 (physiological buffer, e.g., Tris-HCl or PBS)

-

Temperature : 37°C

Substrate Specificity and Selectivity

FS-6 demonstrates enhanced specificity for collagenases (e.g., MMP-1, MMP-8, MMP-13) due to its Lys-Prolinal-Leu-Gly-Leu sequence, which mimics native collagen cleavage sites. Comparative studies highlight its superiority over similar substrates:

| Substrate | (M⁻¹s⁻¹) | Target MMP | Reference |

|---|---|---|---|

| FS-6 | 1,135,000 | MMP-13 | |

| Mca-Pro-Leu-Gly~Leu-Dpa-AR-NH₂ | 757,000 | MMP-13 | |

| Mca-Pro-Cha-Gly~Nva-His-Ala-Dpa-NH₂ | 1,090,000 | MMP-13 |

The N-terminal lysine extension in FS-6 improves binding affinity and catalytic efficiency by optimizing interactions with the MMP active site .

Mechanistic Insights

-

Transition state stabilization : MMPs coordinate the scissile Gly-Leu bond via a zinc-dependent mechanism, polarizing the carbonyl group for nucleophilic attack by water.

-

Fluorescence activation : Cleavage increases quantum yield by >10-fold, enabling sensitive detection of enzymatic activity at sub-nanomolar concentrations .

Limitations and Considerations

科学的研究の応用

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a substrate in FRET assays to study enzyme kinetics and inhibition.

Biology: Employed in the investigation of matrix metalloproteinase activity, which is crucial in tissue remodeling and disease processes.

Medicine: Utilized in drug discovery and development, particularly in screening for MMP inhibitors that may have therapeutic potential in cancer and other diseases.

Industry: Applied in the development of diagnostic assays and research tools.

作用機序

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ の作用機序は、マトリックスメタロプロテイナーゼによるその切断に関係しています。このペプチドには、蛍光体(Mca)と消光剤(Dnp)が含まれており、近接しているため、蛍光シグナルが消光されます。MMPによる切断により、蛍光体と消光剤が分離され、蛍光が増加します。この蛍光の変化は、MMPの酵素活性を測定するために使用されます。

類似の化合物との比較

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ は、以下のものなどの他のFRET基質と比較されます。

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: 同様の酵素研究に使用される別のFRET基質です。

Mca-PLGL-Dpa-AR-NH₂: N末端のLys伸長がない同様の構造を持つ、広く使用されているMMP基質です。

独自性

Mca-PLGL-Dpa-AR-NH₂ のN末端にLysを加えることにより、その基質特性が向上し、Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ は特定のMMPにとってより効率的な基質になります .

類似の化合物

- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

- Mca-PLGL-Dpa-AR-NH₂

- Mca-KPLGL-Dpa-AR-NH₂

類似化合物との比較

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is compared with other FRET substrates such as:

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Another FRET substrate used for similar enzymatic studies.

Mca-PLGL-Dpa-AR-NH₂: A widely used MMP substrate with a similar structure but lacking the N-terminal Lys extension.

Uniqueness

The addition of Lys to the N-terminus of Mca-PLGL-Dpa-AR-NH₂ enhances its substrate properties, making Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ a more efficient substrate for certain MMPs .

Similar Compounds

- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

- Mca-PLGL-Dpa-AR-NH₂

- Mca-KPLGL-Dpa-AR-NH₂

生物活性

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, is a fluorogenic peptide substrate primarily utilized in the study of matrix metalloproteinases (MMPs) and related enzymes. This compound has garnered attention due to its enhanced specificity and activity in various biological processes, including tissue remodeling, apoptosis, and immune responses.

Chemical Structure and Properties

The compound consists of a sequence of amino acids with a fluorescent moiety (Mca) at one end and an amide group (NH2) at the other. The presence of Dap(Dnp) enhances its stability and specificity for enzymatic reactions. Its structure can be summarized as follows:

- Fluorophore : Mca (7-methoxycoumarin-4-acetic acid)

- Amino Acid Sequence : Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg

- Functional Groups : Amide group at the C-terminus

1. Substrate for Matrix Metalloproteinases

This compound has been characterized as a substrate for various MMPs, including MMP-1, MMP-8, and MMP-13. Studies have shown that this compound exhibits increased specificity constants (kcat/Km) for collagenases, making it a valuable tool for quantifying MMP activity in biological samples. Specifically, it shows up to a ninefold increase in specificity compared to standard substrates .

2. Inhibition Studies

Research indicates that FS-6 can be effectively used to screen inhibitors of MMPs. For instance, the inhibitor SH-CH2-CO-Met-Tyr-NH2 has been identified with a Ki value of 1.95 μM against the thermolysin-like protease, demonstrating the potential of FS-6 in inhibitor screening assays .

Table 1: Inhibitor Screening Results

| Inhibitor | Ki Value (μM) | Target |

|---|---|---|

| SH-CH2-CO-Met-Tyr-NH2 | 1.95 | Thermolysin-like protease |

| Other inhibitors | Varies | Various MMPs |

3. Role in Apoptosis and Autophagy

FS-6 has been implicated in apoptotic pathways and autophagy regulation. Its interaction with specific receptors and signaling pathways (e.g., JAK/STAT and MAPK/ERK) suggests that it may influence cell survival and death mechanisms .

4. Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. Its design allows it to penetrate microbial membranes effectively, leading to cell death or inhibited growth .

Case Study 1: MMP Activity in Cancer Research

In a study focused on cancer metastasis, FS-6 was utilized to measure MMP activity in tissue samples from patients with breast cancer. The results indicated a significant correlation between elevated MMP levels and tumor aggressiveness, highlighting the potential of FS-6 as a biomarker for cancer progression .

Case Study 2: Neuroprotection Studies

Another research project explored the neuroprotective effects of FS-6 in models of neurodegenerative diseases. The findings suggested that FS-6 could modulate neuronal signaling pathways, providing protection against oxidative stress-induced apoptosis .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVNTQEXXMHSL-XKDADYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。